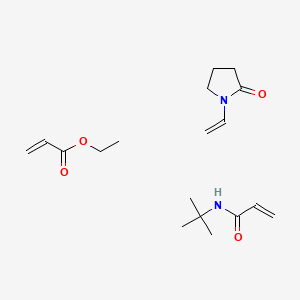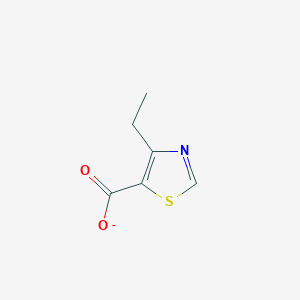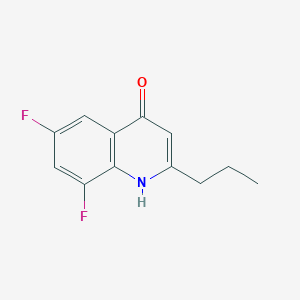
6,8-Difluoro-4-hydroxy-2-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoro-4-hydroxy-2-propylquinoline is a fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-4-hydroxy-2-propylquinoline typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of 4,5-difluoro-2-nitrobenzoic acid in the presence of sodium borohydride . This reaction proceeds smoothly in basic media, leading to the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Difluoro-4-hydroxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, aminoquinolines, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,8-Difluoro-4-hydroxy-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of enzyme inhibition and antimicrobial properties.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the development of new materials, such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 6,8-Difluoro-4-hydroxy-2-propylquinoline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and other proteins, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Difluoro-4-hydroxyquinoline
- 8-Hydroxyquinoline
- 4-Hydroxy-2-propylquinoline
Uniqueness
6,8-Difluoro-4-hydroxy-2-propylquinoline is unique due to the presence of two fluorine atoms at positions 6 and 8, which significantly enhance its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
1155600-14-8 |
|---|---|
Fórmula molecular |
C12H11F2NO |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
6,8-difluoro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11F2NO/c1-2-3-8-6-11(16)9-4-7(13)5-10(14)12(9)15-8/h4-6H,2-3H2,1H3,(H,15,16) |
Clave InChI |
WBTIWXZIZCILDF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


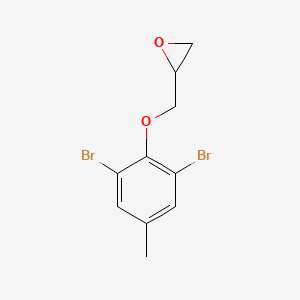

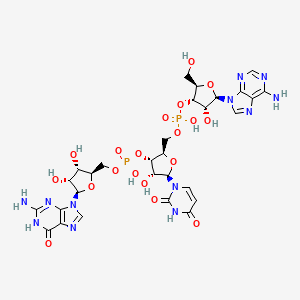

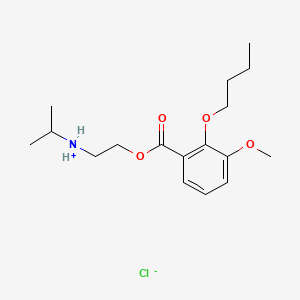
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
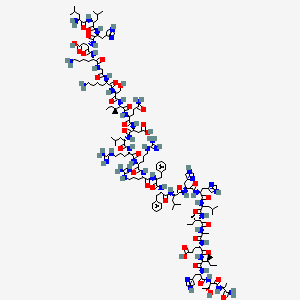
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)

